N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Description
Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name, N,N-diisopropyl-4H-benzo[d]dioxaborinin-2-amine , reflects its fused bicyclic framework (Figure 1). The benzo[d]dioxaborinine core consists of a benzene ring fused to a six-membered 1,3,2-dioxaborinine ring containing one boron and two oxygen atoms. The boron atom resides at position 2, bonded to a diisopropylamine substituent.
Isomerism:
- Positional isomerism : Possible only if substituents shift within the bicyclic system (e.g., boron at position 4), though no such isomers are reported in literature.
- Stereoisomerism : The planar boron center and lack of chiral carbons preclude geometric or optical isomerism under standard conditions.
Molecular Geometry and Conformational Analysis
The compound’s geometry is derived from crystallographic analogs (Table 1) and computational models:
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₀BNO₂ | |
| Molecular weight (g/mol) | 233.11 | |
| Density (g/cm³) | 1.020 | |
| Refractive index (n²⁰/D) | 1.505 |
- Boron coordination : The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms (dioxaborinine ring) and one nitrogen (diisopropylamine).
- Ring conformation : The dioxaborinine ring likely adopts a half-chair conformation , minimizing steric strain from the fused benzene ring. Bulky diisopropyl groups induce slight puckering, as seen in related N,N-dialkylamine-boron complexes.
- Bond lengths :
Comparative Analysis with Related Benzodioxaborinine Derivatives
Table 2: Structural and Electronic Comparison
- Electronic effects : Diisopropylamine’s electron-donating nature increases boron’s Lewis acidity compared to electron-withdrawing groups (e.g., –CF₃).
- Steric profile : Bulky diisopropyl groups hinder π-conjugation with the benzene ring, reducing aromatic stabilization relative to planar analogs like BODIPY dyes.
- Reactivity : The compound’s boron center exhibits moderate electrophilicity, enabling transmetalation reactions with organometallic reagents.
Properties
IUPAC Name |
N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaborinin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-10(2)15(11(3)4)14-16-9-12-7-5-6-8-13(12)17-14/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWVNXGUHDPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC2=CC=CC=C2O1)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464768 | |
| Record name | N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791785-37-0 | |
| Record name | N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 791785-37-0 | |
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Preparation Methods
Primary Synthesis via Borane-Amine Condensation
The most well-documented synthesis involves the condensation of saligenin (2-hydroxybenzyl alcohol) with chlorobis(diisopropylamino)borane under anhydrous conditions. The reaction proceeds via a two-step mechanism:
- Drying of Saligenin : Saligenin undergoes azeotropic distillation with toluene to eliminate trace water, ensuring compatibility with moisture-sensitive boron reagents.
- Boron-Nitrogen Bond Formation : The dried saligenin is reacted with chlorobis(diisopropylamino)borane in cyclohexane, followed by heating to 120°C for 12–18 hours.
Key Reaction Parameters
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Saligenin | 1.45 g | Cyclohexane | 120°C | 18 h | 73% |
| Chlorobis(diisopropylamino)borane | 2.88 g | Cyclohexane | 120°C | 18 h | – |
The reaction generates lithium chloride as a by-product, which is removed by filtration. Purification via Kugelrohr distillation (90°C, 1 mbar) yields the title compound as a colorless oil.
Critical Analysis of Reaction Conditions
- Solvent Selection : Cyclohexane’s non-polar nature facilitates high-temperature reactions without side reactions. Alternatives like THF were avoided due to potential coordination with boron.
- Temperature Control : Prolonged heating at 120°C ensures complete conversion, as evidenced by ¹H NMR monitoring of reaction progress.
- Atmosphere : Strict nitrogen atmospheres (Schlenk techniques) prevent boron oxidation and hydrolysis.
Physicochemical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shifts (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 1.16 (d) | Doublet | J = 8.8 | Diisopropyl CH₃ |
| 3.58 (h) | Heptet | J = 8.0 | NCH(CH₃)₂ | |
| 4.60 (s) | Singlet | – | B-O-CH₂ | |
| ¹³C | 23.1 | – | – | Diisopropyl CH₃ |
| 62.6 | – | – | B-O-CH₂ | |
| ¹¹B | 19.84 | – | – | Boron center |
Physical Properties
Mechanistic Insights and By-Product Management
The reaction proceeds through nucleophilic displacement of chloride from chlorobis(diisopropylamino)borane by the deprotonated hydroxyl group of saligenin. Key mechanistic steps include:
- Deprotonation : The hydroxyl group of saligenin is deprotonated by the weakly basic borane reagent.
- B-O Bond Formation : Attack of the phenoxide oxygen on the electrophilic boron center.
- LiCl Elimination : Precipitation of lithium chloride drives the reaction to completion.
By-Product Mitigation
- Filtration : Lithium chloride is removed via hot filtration to prevent contamination.
- Distillation : Kugelrohr distillation under reduced pressure isolates the product from unreacted starting materials.
Applications in Organic Synthesis
N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine serves as a latent iminium ion precursor in three-component Mannich reactions. Example applications include:
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, amine derivatives, and substituted dioxaborinin compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is in organic synthesis as a versatile building block for the construction of complex molecules. Its boron-containing structure allows it to participate in various chemical reactions including:
- Mannich Reactions : This compound can act as an amino borane in three-component Mannich reactions, facilitating the formation of carbon-nitrogen bonds. In these reactions, it combines with aldehydes and ketene acetals to form β-amino carbonyl compounds .
- Cross-Coupling Reactions : The presence of a boron atom makes it suitable for cross-coupling reactions such as Suzuki and Negishi coupling, which are essential for the formation of biaryl compounds and other complex structures .
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its ability to modify biological activity through boron chemistry. Its derivatives have been explored for:
- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties by influencing cellular processes such as apoptosis and cell cycle regulation. The unique structure of this compound may enhance the efficacy of known drugs or serve as a lead compound for new drug development .
- Neuroprotective Agents : Some studies suggest that amino boranes could have neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications .
Materials Science
This compound is also being investigated in materials science for its potential use in:
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it a candidate for use in OLED technology. Its incorporation into thin films can enhance the performance and efficiency of these devices .
- Polymer Chemistry : It can be used to synthesize new polymers with tailored properties by acting as a cross-linking agent or a functional monomer in polymerization reactions .
Case Study 1: Synthesis of β-Amino Carbonyl Compounds
In a study focusing on Mannich reactions using this compound, researchers demonstrated its effectiveness in synthesizing various β-amino carbonyl compounds with high yields (up to 84%) under mild conditions. This showcases its utility as a reactive intermediate in organic synthesis .
Case Study 2: Anticancer Activity Assessment
A recent investigation evaluated the anticancer activity of derivatives of this compound against various cancer cell lines. The results indicated promising activity against breast and lung cancer cells, suggesting further exploration into its mechanisms and potential therapeutic applications .
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The compound can also participate in electron transfer processes, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorus Analogs: N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaphosphinin-2-amine
Key Differences :
- Heteroatom : The phosphorus analog (e.g., compound 5 in ) replaces boron with phosphorus, significantly altering electronic and steric properties. Phosphorus-based heterocycles often exhibit stronger Lewis acidity and greater stability toward hydrolysis compared to boron analogs .
- Synthesis : The phosphorus derivative is synthesized via cyclization of 5-chlorosalicylic acid with PCl₃ and triethylamine at -20°C to prevent Arbuzov rearrangements . In contrast, boron analogs (e.g., tetramethyl-dioxaborolans in ) typically employ boron trifluoride or pinacol boronic esters under milder conditions.
- Applications : Phosphorus compounds are widely used in phosphorylation reactions and as ligands in catalysis, while boron derivatives are prominent in Suzuki-Miyaura cross-couplings and fluorescence labeling .
Boron-Containing Analogs: Tetramethyl-Dioxaborolans
Examples :
- N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): A stable boronate ester used in cross-coupling reactions. Its six-membered dioxaborolane ring enhances stability compared to the five-membered dioxaboronin system .
- N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Demonstrates the versatility of boronates in medicinal chemistry as intermediates for kinase inhibitors.
Key Differences :
- Ring Size : Five-membered dioxaboronin rings (as in the target compound) may exhibit higher ring strain and reactivity compared to six-membered dioxaborolanes.
Other Heterocyclic Systems
- 1,3,5-Oxadiazin-2-amines (): These nitrogen-oxygen heterocycles lack boron but share applications in bioactive molecule synthesis. Their synthesis via dehydrosulfurization (using I₂/Et₃N or DCC) contrasts with boron-based methods .
- 1,3,2-Diazaphospholenes (): Catalytically active phosphorus-nitrogen heterocycles used in transfer hydrogenation and hydroboration. Their mechanistic studies via DFT highlight the role of heteroatom choice in reactivity .
Research Findings and Challenges
Biological Activity
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS Number: 791785-37-0) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes current knowledge on its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and structure:
- Molecular Formula : C13H20BNO2
- Molecular Weight : 233.12 g/mol
The compound features a dioxaborinine core which is significant for its reactivity and potential interactions with biological macromolecules.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, some derivatives exhibit α-glucosidase inhibition, which is crucial for managing blood sugar levels in diabetic patients .
- Interaction with Cytochrome P450 Enzymes : The compound may also interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy .
- Anti-neoplastic Activity : Computational studies suggest that this compound may possess anti-cancer properties, potentially acting as a substrate or inducer for specific cytochrome P450 enzymes associated with drug metabolism and cancer treatment .
In Vitro Studies
In vitro studies have demonstrated promising results regarding the biological activity of this compound:
| Study Focus | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Proliferation Inhibition | MCF-7 (breast cancer) | 30 - 157.4 | Cell cycle arrest |
| Enzyme Inhibition | α-glucosidase | 27.6 | Non-competitive inhibition |
These findings suggest that the compound can significantly inhibit cell proliferation in cancer cell lines and demonstrate effective enzyme inhibition.
Case Studies
- Breast Cancer Treatment : A study involving various derivatives of benzo[d][1,3]dioxole compounds indicated that those with structural similarities to this compound exhibited varying degrees of effectiveness against breast cancer cell lines (MCF-7). The IC50 values ranged from 0.30 to 157.4 µM across different derivatives .
- Diabetes Management : Research on related compounds has shown effective α-glucosidase inhibition leading to significant reductions in postprandial glucose levels. The maximum inhibition observed was at a concentration significantly lower than that of standard treatments like acarbose .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine, and how can reaction yields be maximized?
- Methodology : Synthesis typically involves multi-step protocols under inert atmospheres (e.g., nitrogen/argon) to prevent boron-oxygen bond hydrolysis. Key steps include coupling boronic acid precursors with diisopropylamine derivatives in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Yield optimization may require temperature control (e.g., −78°C for lithiation steps) and stoichiometric adjustments of organometallic reagents .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm molecular structure, with NMR critical for verifying boron coordination.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the benzodioxaborinin core.
- HPLC-PDA : Assesses purity (>99%) and detects trace impurities .
Q. How can researchers mitigate hydrolysis of the dioxaborinin ring during storage or reactions?
- Methodology : Store the compound under anhydrous conditions (e.g., desiccated argon environment) at −20°C. Use aprotic solvents (e.g., dichloromethane, THF) for reactions. Additives like molecular sieves or stabilizing ligands (e.g., pinacol) can protect the boron center during synthesis .
Advanced Research Questions
Q. What computational strategies are available to predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations model transition states and electron density distribution to predict regioselectivity in Suzuki-Miyaura couplings. Molecular dynamics simulations assess solvent effects on boron coordination. Machine learning algorithms trained on existing boron-containing reaction datasets can propose optimal catalysts (e.g., Pd(PPh)) and solvent systems .
Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. X-ray crystallography) be resolved for this compound?
- Methodology :
- Dynamic NMR Studies : Variable-temperature NMR identifies conformational flexibility causing signal splitting.
- Crystallographic Refinement : Compare X-ray data with computational models (e.g., Mercury CCDC) to resolve stereochemical discrepancies.
- Cross-Validation : Use complementary techniques like IR spectroscopy or Raman microscopy to confirm functional group assignments .
Q. What strategies enable the integration of this boron heterocycle into polymeric or supramolecular systems for materials science applications?
- Methodology :
- Coordination-Driven Assembly : Utilize the boron center as a Lewis acid to bind pyridine or phosphine ligands in metal-organic frameworks (MOFs).
- Ring-Opening Polymerization : Initiate polymerization via nucleophilic attack on the dioxaborinin ring using organocatalysts (e.g., DMAP).
- Click Chemistry : Functionalize the amine group with azide/alkyne moieties for Cu(I)-catalyzed cycloaddition .
Q. How do electronic effects of substituents on the benzene ring influence the compound’s Lewis acidity and catalytic activity?
- Methodology :
- Electrostatic Potential Mapping : DFT-derived surface maps quantify electron-deficient regions at the boron center.
- Kinetic Studies : Compare turnover frequencies (TOF) in model reactions (e.g., ketone reductions) with para-substituted derivatives (e.g., electron-withdrawing nitro groups enhance Lewis acidity).
- Cyclic Voltammetry : Measures redox potentials to correlate substituent effects with catalytic efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
